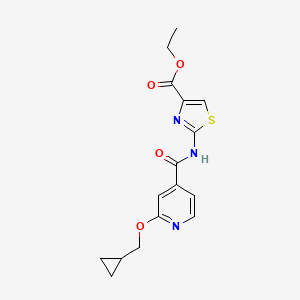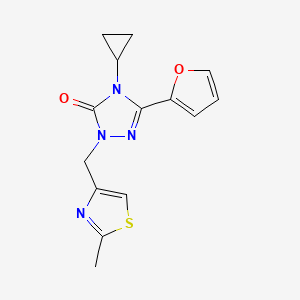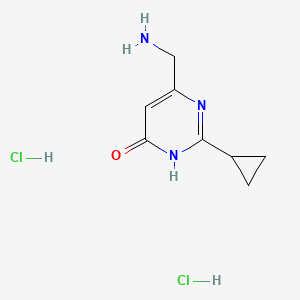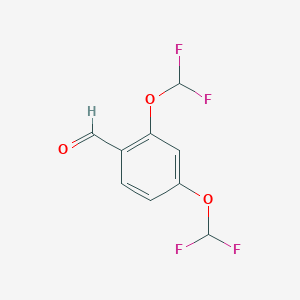
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one is a synthetic compound belonging to the class of pyrrolidinophenones This compound is characterized by the presence of a pyrrolidine ring attached to a pentanone chain, with a methoxyphenyl group at the third position
Mechanism of Action
Target of Action
The primary targets of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one, also known as α-PiHP, are the dopamine and norepinephrine transporters . These transporters play a crucial role in the regulation of dopamine and norepinephrine levels in the synaptic cleft, thereby modulating neurotransmission .
Mode of Action
α-PiHP acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the dopamine and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced and prolonged signaling .
Biochemical Pathways
The metabolic pathways of α-PiHP include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone . These metabolic transformations can affect the compound’s activity and duration of action .
Pharmacokinetics
As a norepinephrine-dopamine reuptake inhibitor, it is likely to be rapidly absorbed and distributed in the body . Its metabolism, as mentioned above, involves reduction and oxidation reactions . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.
Result of Action
The inhibition of dopamine and norepinephrine reuptake by α-PiHP leads to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can manifest as stimulant effects . Use of α-pihp can also result incompulsive redosing, addiction, anxiety, paranoia, and psychosis .
Action Environment
The action, efficacy, and stability of α-PiHP can be influenced by various environmental factors. For instance, the presence of other substances can affect its pharmacokinetics and pharmacodynamics . Additionally, individual factors such as genetics, age, health status, and drug use history can also influence the compound’s effects .
Biochemical Analysis
Biochemical Properties
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one acts as a norepinephrine-dopamine reuptake inhibitor . It displays a higher selectivity for the dopamine transporter compared to α-PVP and α-PHP . The compound interacts with the dopamine transporter, inhibiting the reuptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .
Cellular Effects
The effects of this compound on cells are primarily related to its action as a norepinephrine-dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it can increase their concentration in the synaptic cleft, leading to prolonged signaling and potential overstimulation of the post-synaptic neuron .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the dopamine transporter . It binds to the transporter, inhibiting the reuptake of dopamine and norepinephrine . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing and prolonging their signaling .
Temporal Effects in Laboratory Settings
Similar to other cathinones, use of α-PiHP can result in compulsive redosing .
Dosage Effects in Animal Models
Studies in animals have shown that this compound is a psychomotor stimulant, with effects comparable to those of cocaine and methamphetamine
Metabolic Pathways
It is known that the metabolic pathways of three α-PVP analogues include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .
Preparation Methods
The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one typically involves the reaction of 4-methoxyphenylacetonitrile with 1-bromopentane in the presence of a base, followed by cyclization with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one can be compared with other similar compounds, such as:
α-Pyrrolidinopentiophenone (α-PVP): Both compounds share a pyrrolidine ring and a pentanone chain, but differ in the substituents on the phenyl ring.
4-Methyl-α-pyrrolidinopropiophenone (4-MePPP): This compound has a similar structure but with a shorter carbon chain.
Methylenedioxypyrovalerone (MDPV): MDPV has a methylenedioxy group instead of a methoxy group, leading to different pharmacological properties. The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-16(18)17-11-10-14(12-17)13-6-8-15(19-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZFXVFRDIMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)



![4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2447779.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2447780.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B2447785.png)
![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)




